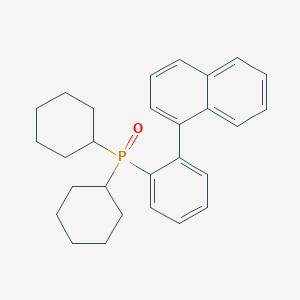
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure with a naphthalene and phenyl group attached to a phosphine oxide center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a naphthyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Reduction: The phosphine oxide can be reduced back to the phosphine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for the reduction of phosphine oxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism by which dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine oxide group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The aromatic rings provide additional stability and electronic properties that enhance the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: A widely used phosphine oxide with similar applications in catalysis.
Dicyclohexylphenylphosphine oxide: Another phosphine oxide with comparable properties but different steric and electronic characteristics.
2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane: A related compound used in similar catalytic applications.
Uniqueness
Dicyclohexyl(2-(naphthalen-1-yl)phenyl)phosphine oxide is unique due to the presence of both naphthalene and phenyl groups, which provide distinct electronic and steric properties. These features make it a versatile ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other phosphine oxides .
Properties
Molecular Formula |
C28H33OP |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2-dicyclohexylphosphorylphenyl)naphthalene |
InChI |
InChI=1S/C28H33OP/c29-30(23-14-3-1-4-15-23,24-16-5-2-6-17-24)28-21-10-9-19-27(28)26-20-11-13-22-12-7-8-18-25(22)26/h7-13,18-21,23-24H,1-6,14-17H2 |
InChI Key |
FRPDLOGUSAHPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















